

# Detailed experimental protocol for 2-Bromo-6-nitroaniline synthesis

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## Compound of Interest

Compound Name: 2-Bromo-6-nitroaniline

Cat. No.: B044865

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## Application Note: Synthesis of 2-Bromo-6-nitroaniline

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## Abstract

This document provides a detailed experimental protocol for the synthesis of **2-Bromo-6-nitroaniline**, a valuable intermediate in the preparation of various organic compounds, including pharmaceuticals. The primary protocol described herein is the nucleophilic aromatic substitution of 1-bromo-2-fluoro-3-nitrobenzene with ammonia, a method that offers high selectivity and yield. An alternative, less selective method involving the direct bromination of 2-nitroaniline is also briefly discussed. This note includes a comprehensive table of physical and spectroscopic properties, a detailed step-by-step synthesis protocol, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

## Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the starting materials and the final product, **2-Bromo-6-nitroaniline**, is presented below. This information is crucial for reaction monitoring and product characterization.

Table 1: Properties of Key Compounds

Property	1-Bromo-2-fluoro-3-nitrobenzene (Starting Material)	2-Bromo-6-nitroaniline (Product)
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrFNO <sub>2</sub>	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>
Molecular Weight	220.00 g/mol	217.02 g/mol <a href="#">[1]</a>
CAS Number	58534-94-4	59255-95-7 <a href="#">[1]</a>
Appearance	Not specified	Yellow solid <a href="#">[1]</a>
Melting Point	Not specified	74.5 °C <a href="#">[1]</a> Note: A conflicting value of 128-130°C has also been reported. <a href="#">[2]</a>
Boiling Point	Not specified	309.8 °C at 760 mmHg <a href="#">[1]</a>
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	Not applicable	δ 8.14 (dd, J = 8.7, 1.5 Hz, 1H), 7.70 (dd, J = 7.7, 1.5 Hz, 1H), 6.63 (s, 2H), 6.62 (dd, J = 8.7, 7.7 Hz, 1H) <a href="#">[3]</a>
Yield	Not applicable	91.3% <a href="#">[3]</a>

Table 2: Expected IR and Mass Spectrometry Data for **2-Bromo-6-nitroaniline**

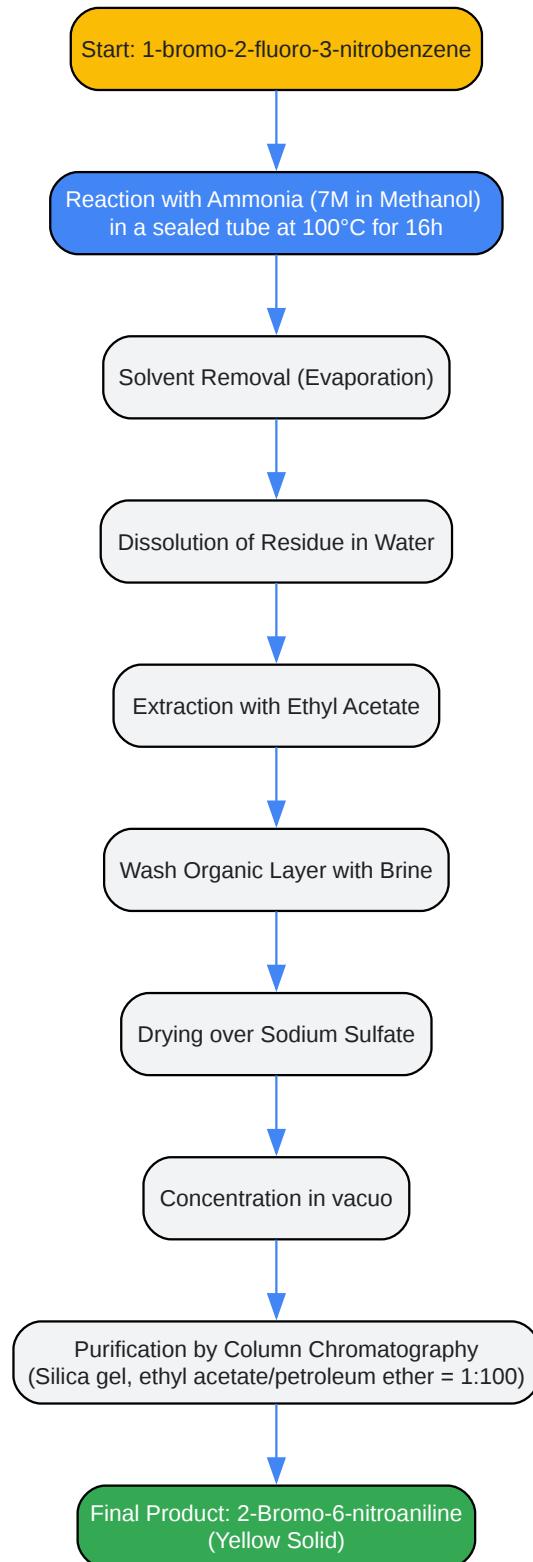
While experimental spectra were not available in the searched literature, the expected characteristic data based on the compound's structure are listed below. Commercial suppliers of **2-Bromo-6-nitroaniline** indicate that experimental IR and Mass Spectrometry data are typically available with purchase.[\[4\]](#)

Spectroscopy	Expected Characteristics
IR (Infrared)	<ul style="list-style-type: none"><li>- N-H stretching (amine): ~3300-3500 <math>\text{cm}^{-1}</math> (likely two bands for primary amine)</li><li>- C-H stretching (aromatic): ~3000-3100 <math>\text{cm}^{-1}</math></li><li>- N-O stretching (nitro group): ~1500-1550 <math>\text{cm}^{-1}</math></li><li>(asymmetric) and ~1300-1350 <math>\text{cm}^{-1}</math> (symmetric)</li><li>- C=C stretching (aromatic): ~1450-1600 <math>\text{cm}^{-1}</math></li><li>- C-N stretching: ~1250-1350 <math>\text{cm}^{-1}</math></li><li>- C-Br stretching: ~500-650 <math>\text{cm}^{-1}</math></li></ul>
MS (Mass Spec.)	<ul style="list-style-type: none"><li>- Molecular Ion (<math>\text{M}^+</math>): Expected at <math>\text{m/z}</math> 216 and 218 (due to bromine isotopes <math>^{79}\text{Br}</math> and <math>^{81}\text{Br}</math> in ~1:1 ratio).</li></ul>

## Experimental Workflow

The following diagram illustrates the key steps in the high-yield synthesis of **2-Bromo-6-nitroaniline** from 1-bromo-2-fluoro-3-nitrobenzene.

## Experimental Workflow for 2-Bromo-6-nitroaniline Synthesis

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Caption: Synthesis workflow from starting material to final product.

# Detailed Experimental Protocol

This protocol is adapted from a high-yield (91.3%) reported synthesis.[3]

## Materials and Equipment:

- 1-bromo-2-fluoro-3-nitrobenzene
- 7 M Ammonia solution in Methanol (NH<sub>3</sub> in CH<sub>3</sub>OH)
- Ethyl acetate
- Petroleum ether
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Sealed pressure tube
- Round-bottom flask
- Rotary evaporator
- Separatory funnel
- Chromatography column
- Standard laboratory glassware
- Heating mantle or oil bath
- Magnetic stirrer and stir bar

## Procedure:

- Reaction Setup: In a suitable pressure tube, combine 1-bromo-2-fluoro-3-nitrobenzene (6.0 g, 27.27 mmol) with a 7 M solution of ammonia in methanol (20 mL).
- Reaction: Seal the tube and heat the mixture at 100 °C with stirring for 16 hours.
- Solvent Removal: After cooling the reaction mixture to room temperature, transfer it to a round-bottom flask and remove the solvent using a rotary evaporator.
- Work-up: Dissolve the resulting residue in water and transfer the aqueous solution to a separatory funnel.
- Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
- Washing and Drying: Wash the combined organic layer with brine, then dry it over anhydrous sodium sulfate.
- Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by column chromatography on silica gel. Elute with a mixture of ethyl acetate and petroleum ether (1:100) to afford **2-Bromo-6-nitroaniline** as a yellow solid (5.4 g, 91.3% yield).[3]

## Alternative Synthesis Route: Bromination of 2-Nitroaniline

An alternative method for synthesizing **2-Bromo-6-nitroaniline** is the direct bromination of 2-nitroaniline using N-bromosuccinimide (NBS) in acetic acid.[3] However, this reaction shows poor regioselectivity, yielding primarily the 4-bromo-2-nitroaniline isomer (74% yield).[3] The desired **2-Bromo-6-nitroaniline** is found as a minor component in the mother liquor after recrystallization of the main product.[3] Separation of these isomers is challenging and may require techniques such as sublimation or careful chromatography, making this route less efficient for obtaining the pure 2,6-isomer.[3]

## Safety and Handling

- Conduct all steps in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- The reaction is performed under pressure at an elevated temperature; use a blast shield and ensure the pressure tube is rated for the reaction conditions.
- Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol. **2-Bromo-6-nitroaniline** is harmful if swallowed and may cause skin and eye irritation.[[1](#)]

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